1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the various functional groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and the phenyl ring are likely to be planar, while the other groups may add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The cyano group could be hydrolyzed to form a carboxylic acid, or it could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
- Research on related piperidine derivatives emphasizes their synthesis methodologies. For instance, the synthesis of various piperidines, including those with cyano and carboxylic acid functionalities, highlights the importance of these compounds in medicinal chemistry and material science. A study by Krauze and Duburs (1999) on the condensation of ethyl benzylidenecyanoacetate showcases a method for producing piperidinium derivatives with potential for further chemical manipulation (Krauze & Duburs, 1999).
Chemical Properties and Reactions
- The unique reactivity of piperidine derivatives, especially those involving cyano groups, has been a subject of research. For example, the work on the synthesis and properties of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones by Krauze and Duburs (2000) contributes to our understanding of the chemical behavior of these compounds under various conditions (Krauze & Duburs, 2000).
Applications in Medicinal Chemistry
- Piperidine derivatives have been explored for their potential medicinal applications. The synthesis of N,S-containing heterocycles, including piperidinium derivatives, as demonstrated by Dotsenko et al. (2012), shows the versatility of these compounds in the development of new pharmacologically active agents (Dotsenko, Krivokolysko, & Litvinov, 2012).
Material Science and Photocatalysis
- In material science, piperidine and cyanoacetic derivatives have been utilized in the synthesis of metal-organic frameworks and other novel materials with potential applications in photocatalysis and luminescence. The study on cadmium(ii) metal-organic architectures by Gu et al. (2018) illustrates the use of such compounds in creating materials with significant photocatalytic properties (Gu, Cai, Wen, Shi, & Kirillov, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-anilino-2-cyano-3-oxoprop-1-enyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-10-13(15(20)18-14-4-2-1-3-5-14)11-19-8-6-12(7-9-19)16(21)22/h1-5,11-12H,6-9H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOEIXPCXUAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.